Cas no 2228811-83-2 (tert-butyl N-{2-hydroxy-4-2-(1-hydroxycyclopropyl)ethylphenyl}carbamate)

tert-butyl N-{2-hydroxy-4-2-(1-hydroxycyclopropyl)ethylphenyl}carbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-{2-hydroxy-4-2-(1-hydroxycyclopropyl)ethylphenyl}carbamate
- EN300-1871461
- tert-butyl N-{2-hydroxy-4-[2-(1-hydroxycyclopropyl)ethyl]phenyl}carbamate
- 2228811-83-2
-
- インチ: 1S/C16H23NO4/c1-15(2,3)21-14(19)17-12-5-4-11(10-13(12)18)6-7-16(20)8-9-16/h4-5,10,18,20H,6-9H2,1-3H3,(H,17,19)
- InChIKey: GMBNIRATCSGDGO-UHFFFAOYSA-N
- ほほえんだ: OC1(CCC2C=CC(=C(C=2)O)NC(=O)OC(C)(C)C)CC1
計算された属性
- せいみつぶんしりょう: 293.16270821g/mol
- どういたいしつりょう: 293.16270821g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 6
- 複雑さ: 373
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 78.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.4
tert-butyl N-{2-hydroxy-4-2-(1-hydroxycyclopropyl)ethylphenyl}carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1871461-0.25g |
tert-butyl N-{2-hydroxy-4-[2-(1-hydroxycyclopropyl)ethyl]phenyl}carbamate |
2228811-83-2 | 0.25g |
$1366.0 | 2023-09-18 | ||
Enamine | EN300-1871461-5.0g |
tert-butyl N-{2-hydroxy-4-[2-(1-hydroxycyclopropyl)ethyl]phenyl}carbamate |
2228811-83-2 | 5g |
$4309.0 | 2023-06-03 | ||
Enamine | EN300-1871461-2.5g |
tert-butyl N-{2-hydroxy-4-[2-(1-hydroxycyclopropyl)ethyl]phenyl}carbamate |
2228811-83-2 | 2.5g |
$2912.0 | 2023-09-18 | ||
Enamine | EN300-1871461-0.1g |
tert-butyl N-{2-hydroxy-4-[2-(1-hydroxycyclopropyl)ethyl]phenyl}carbamate |
2228811-83-2 | 0.1g |
$1307.0 | 2023-09-18 | ||
Enamine | EN300-1871461-5g |
tert-butyl N-{2-hydroxy-4-[2-(1-hydroxycyclopropyl)ethyl]phenyl}carbamate |
2228811-83-2 | 5g |
$4309.0 | 2023-09-18 | ||
Enamine | EN300-1871461-0.5g |
tert-butyl N-{2-hydroxy-4-[2-(1-hydroxycyclopropyl)ethyl]phenyl}carbamate |
2228811-83-2 | 0.5g |
$1426.0 | 2023-09-18 | ||
Enamine | EN300-1871461-10.0g |
tert-butyl N-{2-hydroxy-4-[2-(1-hydroxycyclopropyl)ethyl]phenyl}carbamate |
2228811-83-2 | 10g |
$6390.0 | 2023-06-03 | ||
Enamine | EN300-1871461-1g |
tert-butyl N-{2-hydroxy-4-[2-(1-hydroxycyclopropyl)ethyl]phenyl}carbamate |
2228811-83-2 | 1g |
$1485.0 | 2023-09-18 | ||
Enamine | EN300-1871461-0.05g |
tert-butyl N-{2-hydroxy-4-[2-(1-hydroxycyclopropyl)ethyl]phenyl}carbamate |
2228811-83-2 | 0.05g |
$1247.0 | 2023-09-18 | ||
Enamine | EN300-1871461-1.0g |
tert-butyl N-{2-hydroxy-4-[2-(1-hydroxycyclopropyl)ethyl]phenyl}carbamate |
2228811-83-2 | 1g |
$1485.0 | 2023-06-03 |
tert-butyl N-{2-hydroxy-4-2-(1-hydroxycyclopropyl)ethylphenyl}carbamate 関連文献
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tert-butyl N-{2-hydroxy-4-2-(1-hydroxycyclopropyl)ethylphenyl}carbamateに関する追加情報
Introduction to Tert-butyl N-{2-hydroxy-4-2-(1-hydroxycyclopropyl)ethylphenyl}carbamate (CAS No. 2228811-83-2)
Tert-butyl N-{2-hydroxy-4-2-(1-hydroxycyclopropyl)ethylphenyl}carbamate, a compound with the CAS number 2228811-83-2, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in drug development and therapeutic interventions. The structural complexity of this molecule, characterized by its tert-butyl and N-{2-hydroxy-4-2-(1-hydroxycyclopropyl)ethylphenyl} substituents, underscores its versatility and the intricate chemistry involved in its synthesis and application.
The synthesis of Tert-butyl N-{2-hydroxy-4-2-(1-hydroxycyclopropyl)ethylphenyl}carbamate involves a multi-step process that requires precise control over reaction conditions and reagent selection. The presence of the tert-butyl group not only enhances the stability of the molecule but also influences its pharmacokinetic properties, making it an attractive candidate for further exploration in medicinal chemistry. Recent studies have highlighted the importance of such structural features in modulating drug efficacy and bioavailability.
In the realm of pharmaceutical research, Tert-butyl N-{2-hydroxy-4-2-(1-hydroxycyclopropyl)ethylphenyl}carbamate has been investigated for its potential role in addressing various therapeutic challenges. The hydroxyl and carbamate functional groups contribute to the molecule's ability to interact with biological targets, making it a promising candidate for further development. Current research is focusing on understanding the mechanisms by which this compound exerts its effects, particularly in contexts such as anti-inflammatory and analgesic applications.
The structural motif of Tert-butyl N-{2-hydroxy-4-2-(1-hydroxycyclopropyl)ethylphenyl}carbamate is reminiscent of other molecules that have shown significant promise in clinical trials. The incorporation of a cyclopropyl ring, for instance, has been associated with enhanced binding affinity to certain biological receptors. This feature, combined with the presence of hydrophilic and lipophilic regions within the molecule, makes it an intriguing candidate for further exploration in drug design.
Recent advancements in computational chemistry have enabled researchers to predict the pharmacological properties of Tert-butyl N-{2-hydroxy-4-2-(1-hydroxycyclopropyl)ethylphenyl}carbamate with greater accuracy. These computational models have been instrumental in identifying potential lead compounds that can be optimized for better therapeutic outcomes. The integration of experimental data with computational predictions has provided a more holistic understanding of how structural modifications can influence drug efficacy.
The role of natural product-inspired scaffolds in drug discovery cannot be overstated. Tert-butyl N-{2-hydroxy-4-2-(1-hydroxycyclopropyl)ethylphenyl}carbamate shares structural similarities with certain natural products that have demonstrated significant biological activity. By leveraging these natural templates, chemists have been able to design molecules that mimic the beneficial properties of these compounds while minimizing unwanted side effects. This approach has led to the development of novel therapeutics that are both effective and well-tolerated.
In conclusion, Tert-butyl N-{2-hydroxy-4-2-(1-hydroxycyclopropyl)ethylphenyl}carbamate represents a fascinating example of how structural complexity can be harnessed to develop new pharmaceuticals. Its unique chemical profile and potential therapeutic applications make it a valuable asset in ongoing drug discovery efforts. As research continues to uncover new insights into its mechanisms of action, this compound is poised to play a significant role in addressing some of the most pressing challenges in modern medicine.
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